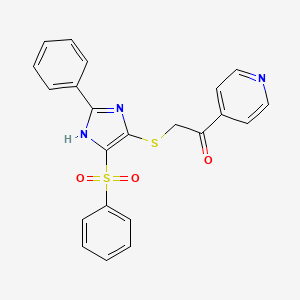

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone is a synthetic organic compound. It features a complex molecular structure that includes an imidazole ring, a sulfonyl group, and a pyridine moiety. This configuration grants the compound unique chemical properties, making it significant in various scientific fields such as medicinal chemistry, organic synthesis, and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the core imidazole structure, followed by the introduction of the sulfonyl group, the phenyl group, and finally, the pyridine moiety. The process usually involves several steps:

Formation of the imidazole ring: This can be achieved through the cyclization of suitable precursors like 1,2-diketones and primary amines under acidic or basic conditions.

Sulfonylation: Introduction of the sulfonyl group can be performed using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

Phenylation: The phenyl group can be added via Friedel-Crafts alkylation or through palladium-catalyzed coupling reactions.

Attachment of pyridine moiety: This can be done using Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated precursor.

Industrial Production Methods: Industrial synthesis may involve flow chemistry for continuous production, optimizing the yield and purity of the compound through precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes:

Oxidation: The sulfonyl group can undergo oxidation reactions, potentially altering the compound's properties.

Reduction: Reduction reactions could modify the imidazole or pyridine rings, affecting their electronic properties and reactivity.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl and pyridine moieties.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

Substitution reagents: Nucleophiles like ammonia (NH₃), electrophiles like bromine (Br₂).

Major Products Formed:

Oxidation: Sulfone derivatives, imidazole N-oxides.

Reduction: Alcohol or amine derivatives.

Substitution: Various functionalized imidazole and pyridine derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for complex molecule synthesis, particularly in designing new materials with specific properties.

Biology: Studied for its potential interactions with biological macromolecules, possibly serving as a probe in biochemical assays.

Medicine: Explored for therapeutic potentials, including as an anti-cancer, anti-inflammatory, or antimicrobial agent, owing to its ability to interfere with specific molecular pathways.

Industry: Utilized in the development of advanced materials, such as specialized polymers or catalysts for chemical reactions.

Mécanisme D'action

The compound's effects are primarily due to its ability to interact with specific molecular targets within cells. The imidazole ring, sulfonyl group, and pyridine moiety collectively contribute to the compound's binding affinity and specificity. It can:

Inhibit enzymes: by binding to the active site or allosteric sites.

Modulate receptor activity: by acting as an agonist or antagonist.

Interfere with DNA/RNA processes: through intercalation or binding to nucleic acids.

Comparaison Avec Des Composés Similaires

Similar compounds might include those with analogous structures, such as:

2-phenyl-4-(phenylsulfonyl)-1H-imidazole

4-phenyl-2-(phenylsulfonyl)-1H-imidazole-5-thiol

1-(pyridin-4-yl)-2-thio-1-(2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)ethanone

These compounds can share functional groups or structural motifs, but differ in their reactivity, stability, and biological activity, highlighting the unique properties of 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone.

This compound, with its intricate structure and versatile reactivity, stands out for its multifaceted applications in science and industry. If there’s any specific area you’d like to delve deeper into, just let me know.

Activité Biologique

The compound 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)-1-(pyridin-4-yl)ethanone (CAS Number: 1021074-21-4) is a complex organic molecule with potential biological activity. It features a unique structure that combines imidazole and pyridine rings, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H17N3O3S2, with a molecular weight of 435.5 g/mol. The presence of both imidazole and pyridine rings suggests that this compound may interact with various biological targets, particularly in enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| CAS Number | 1021074-21-4 |

| Molecular Formula | C22H17N3O3S2 |

| Molecular Weight | 435.5 g/mol |

| Structure | Structure |

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. Imidazole derivatives are known to act as inhibitors for various enzymes, including indoleamine 2,3-dioxygenase (IDO) , which is a target for cancer therapy due to its role in immune suppression . The structural modifications in this compound may enhance its affinity for such targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of imidazole derivatives on different cancer cell lines. For instance, compounds similar to our target have shown significant cytotoxicity against human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7). The mechanism often involves cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, modifications to the imidazole ring can significantly enhance binding affinity to IDO, leading to increased inhibition potency. Such interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site .

Case Studies

- Study on IDO Inhibition : A study focused on phenyl-imidazole derivatives demonstrated that specific substitutions could enhance inhibitory activity against IDO by over ten-fold compared to baseline compounds. This suggests that our target compound may exhibit similar enhancements due to its structural characteristics .

- Cytotoxicity Evaluation : In vitro assays showed that related compounds significantly inhibited the proliferation of various cancer cell lines, indicating that the presence of both the imidazole and pyridine moieties contributes to their biological activity .

Propriétés

IUPAC Name |

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-pyridin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S2/c26-19(16-11-13-23-14-12-16)15-29-21-22(30(27,28)18-9-5-2-6-10-18)25-20(24-21)17-7-3-1-4-8-17/h1-14H,15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBJUCHETVHNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.